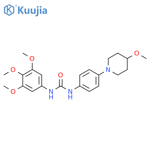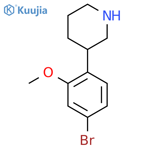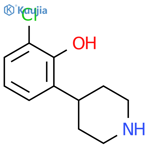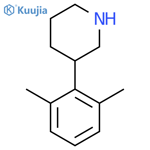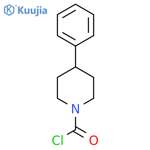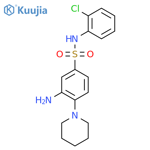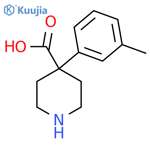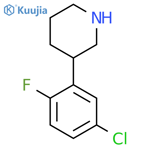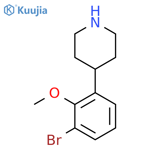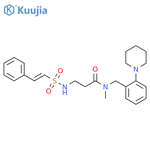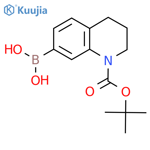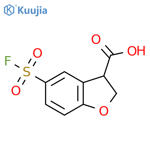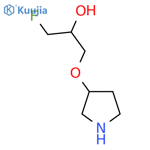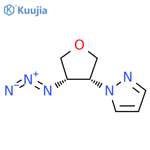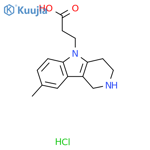Phenylpiperidines
Phenylpiperidines are a class of heterocyclic compounds characterized by the presence of a phenyl group attached to a piperidine ring. These molecules are widely studied due to their diverse biological activities and potential applications in drug discovery. The aromatic nature of the phenyl moiety enhances the lipophilicity of these compounds, potentially increasing their permeability across cell membranes. Common derivatives include substituted phenylpiperidines, which can exhibit a range of pharmacological properties depending on the substituents attached to both the phenyl and piperidine rings.
Structurally, phenylpiperidines possess an aromatic six-membered ring fused with a saturated seven-membered nitrogen-containing heterocycle. This unique structure offers opportunities for medicinal chemistry modifications aimed at optimizing receptor binding affinity, enhancing selectivity, or improving pharmacokinetic properties.
Phenylpiperidines are used in various applications such as the development of central nervous system drugs, analgesics, and potential treatments for psychiatric disorders due to their ability to modulate serotonin and dopamine receptors. Their versatile structural features make them valuable tools in both academic research and pharmaceutical industries.

関連文献
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
4. Book reviews
推奨される供給者
-
Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises
おすすめ商品
